molecular formula C9H6BrF2N B7961605 7-Bromo-3-(difluoromethyl)-1H-indole

7-Bromo-3-(difluoromethyl)-1H-indole

Cat. No.: B7961605
M. Wt: 246.05 g/mol
InChI Key: ZQKWHIYVJZIQGJ-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 3rd position on the indole ring. Indoles are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

7-Bromo-3-(difluoromethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    7-Bromo-1H-indole: Lacks the difluoromethyl group, which may result in different biological activities.

    3-(Difluoromethyl)-1H-indole:

    7,8-Dibromo-3-(difluoromethyl)-1H-indole: Contains an additional bromine atom, which may alter its chemical properties and biological activities.

Uniqueness: 7-Bromo-3-(difluoromethyl)-1H-indole is unique due to the combined presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-3-(difluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWHIYVJZIQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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